molecular formula C16H26ClNO2 B015282 Tramadol hydrochloride CAS No. 148229-78-1

Tramadol hydrochloride

Cat. No.: B015282
CAS No.: 148229-78-1
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a synthetic analgesic compound of significant interest in pharmacological research. Its primary value lies in its unique dual mechanism of action: it acts as a weak μ-opioid receptor agonist and simultaneously inhibits the reuptake of serotonin and norepinephrine in the central nervous system . This combination of opioid and non-opioid (SNRI) activity provides a distinct profile for studying pain modulation pathways and differentiating them from those of classic opioids. The compound is extensively metabolized in the liver, primarily by the CYP2D6 and CYP3A4 isoenzymes, to its active metabolite, O-desmethyltramadol (M1), which possesses a significantly higher affinity for the μ-opioid receptor . Research applications for this compound extend beyond analgesia to include off-label investigations into conditions such as refractory restless leg syndrome and premature ejaculation, offering insights into monoaminergic control mechanisms . This product is intended for laboratory analysis and research purposes only. Intended Use & Handling: • Application: For in vitro research and analytical use. A key tool for studying complex pain pathways, neurotransmitter reuptake inhibition, and metabolic pharmacology. • Warning: This product is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption. Tramadol is a Schedule IV controlled substance with the potential for misuse, addiction, and life-threatening respiratory depression . • Storage: Store in a cool, dry place, and ensure proper handling in accordance with your laboratory's safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tramadol hydrochloride [USAN:USP:JAN]
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Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Record name TRAMADOL HYDROCHLORIDE
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Preparation Methods

Water-Mediated Selective Precipitation

Modern protocols exploit the differential solubility of this compound diastereomers in aqueous systems. Reacting a cis/trans base mixture with HCl gas in isopropyl alcohol (IPA), followed by water addition to 3–5% v/v, precipitates trans-tramadol hydrochloride with 97–99.8% stereopurity. Water induces a solvent shift that preferentially solvates the cis isomer, leaving the trans form as a crystalline solid (Table 1).

Table 1: Solvent Systems for Trans-Selective Crystallization

SolventWater ContentTrans Purity (%)Yield (%)
IPA3%99.282
Methyl ethyl ketone4%98.779
Acetonitrile5%97.575

Data sources:

Monohydrate Intermediate Route

An alternative two-step approach converts the cis/trans base mixture to tramadol monohydrate before hydrochlorination:

  • Monohydrate Formation : Adjusting the pH to 7.5–8.5 with acetic acid in aqueous IPA (40–50°C) yields trans-tramadol monohydrate (98% purity).

  • Hydrochlorination : Treating the monohydrate with HCl gas in IPA achieves 99.5% hydrochloride purity at 85% yield.

This route circumvents the need for halogenated solvents, reducing genotoxic impurity risks.

Solvent Selection and Reaction Kinetics

Alcohol-Water Systems

Isopropyl alcohol (IPA) emerges as the optimal solvent due to:

  • Polarity : Dielectric constant (18.3) balances tramadol solubility and crystallization kinetics.

  • Azeotrope Formation : IPA-water azeotrope (87.7°C, 12% water) enables precise moisture control during precipitation.

Comparative studies show IPA outperforms ethanol and methanol in yield (82% vs. 68–72%) due to reduced cis isomer co-precipitation.

Temperature Gradients

Analytical Validation of Stereopurity

Chromatographic Methods

HPLC with Chiralpak AD-H columns (hexane:ethanol:diethylamine, 85:15:0.1) resolves cis/trans isomers (retention times: trans = 12.3 min, cis = 14.7 min). Method validation shows ≤0.15% cis isomer detection limits.

Spectroscopic Confirmation

  • IR Spectroscopy : this compound exhibits characteristic N-H stretches at 2700–2250 cm⁻¹ (amine HCl) and C-O-C vibrations at 1245 cm⁻¹ (methoxy group).

  • ¹H NMR : Cyclohexanol protons resonate as distinct multiplets (δ 3.85–4.15 ppm for trans vs. δ 3.45–3.65 ppm for cis).

Environmental and Regulatory Advancements

The replacement of 1,4-dioxane (EPA Class 1 carcinogen) with aqueous IPA systems reduces process hazards. Lifecycle assessments demonstrate:

  • Waste Reduction : 68% decrease in solvent waste vs. traditional methods.

  • Energy Efficiency : 45% lower distillation energy due to IPA-water azeotrope utilization.

Regulatory filings (e.g., FDA DMF 28471) now mandate ≤0.1% cis isomer content, achievable only through modern crystallization techniques.

Industrial Scale-Up Considerations

Continuous Manufacturing

Tubular reactors with inline IR monitoring enable real-time adjustment of HCl addition rates, maintaining pH 4.5–5.0 for optimal salt formation. Pilot studies show 92% yield consistency across 100 kg batches.

Polymorph Control

This compound Form I (needle-like crystals) is preferentially formed in IPA-water systems. XRPD confirms absence of metastable Form II when cooling rates are maintained below 0.5°C/min .

Chemical Reactions Analysis

Types of Reactions: Tramadol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Mechanism

Tramadol acts primarily as a μ-opioid receptor agonist, but it also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects. The dual mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of opioid-related side effects compared to traditional opioids .

Clinical Applications

  • Pain Management :
    • Postoperative Pain : Tramadol is frequently used for managing postoperative pain in children and adults due to its efficacy and safety profile. Studies have shown it to be effective in reducing pain scores after surgeries like tonsillectomy and orthopedic procedures .
    • Chronic Pain : It is also employed in treating chronic pain conditions such as osteoarthritis and fibromyalgia, where long-term management is required .
  • Fixed-Dose Combinations :
    • Tramadol is often combined with other analgesics, such as dexketoprofen, to enhance analgesic efficacy while minimizing side effects. A fixed-dose combination of this compound (75 mg) and dexketoprofen (25 mg) has been shown to be effective for moderate-to-severe acute pain .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the delivery methods for this compound to improve its therapeutic outcomes:

  • Transdermal Drug Delivery :
    • A study investigated the use of tramadol hydrogel combined with sonophoresis (ultrasound-assisted transdermal delivery) in rats. Results indicated that this method increased the analgesic effect threefold compared to traditional tramadol administration methods. The study highlighted the potential for improved absorption rates through skin application, making it a promising area for further research in human applications .
  • Matrix Tablets :
    • Research on matrix tablets using chitosan-carrageenan polyelectrolyte complexes demonstrated their potential for targeted drug delivery of this compound in the intestine. This method aims to enhance bioavailability and minimize gastrointestinal side effects associated with oral administration .

Case Studies

Several studies illustrate the clinical utility of this compound:

  • Postoperative Pain Management : A randomized controlled trial involving children undergoing surgery found that tramadol significantly reduced postoperative pain compared to placebo, with minimal adverse effects reported .
  • Chronic Pain Management : In patients with chronic osteoarthritis, tramadol was found to improve quality of life measures significantly over a 12-week period, demonstrating its effectiveness as a long-term analgesic option .

Mechanism of Action

Tramadol Hydrochloride exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Tramadol Morphine Codeine Venlafaxine (Non-opioid comparator)
Receptor Affinity µ-opioid (Ki = 2.1 µM) µ-opioid (Ki = 1-10 nM) µ-opioid (Ki = 100-300 nM) N/A (SNRI)
Monoamine Uptake Inhibition NE (Ki = 0.79 µM), 5-HT (Ki = 0.99 µM) None None NE/5-HT (Ki < 1 µM)
Dependence Potential Low (monkey models) High Moderate None
QTc Prolongation Risk Not clinically significant Moderate Low Low
  • Morphine : Tramadol’s µ-opioid affinity is 1000-fold weaker, but its dual mechanism reduces respiratory depression and constipation risk .
  • Codeine : Tramadol provides superior analgesia in postoperative settings with fewer gastrointestinal side effects .

NSAIDs and Adjuvants

  • Ketamine : Tramadol-ketamine admixtures showed >98% stability over 14 days, enabling safe co-administration in prolonged infusions .

Clinical and Formulation Advantages

  • Extended-Release Formulations : Tramadol ER (100–300 mg) provided dose-dependent analgesia in osteoarthritis, with 300 mg showing efficacy comparable to celecoxib 200 mg .
  • Orodispersible Tablets : Formulations with croscarmellose sodium and crospovidone achieved 99% drug release within 15 minutes, outperforming conventional tablets .
  • Pediatric Use : Recommended for chronic pain in Ehlers-Danlos syndrome due to safety and efficacy, though controlled trials are needed .

Biological Activity

Tramadol hydrochloride is a synthetic opioid analgesic commonly used for the management of moderate to severe pain. Its pharmacological effects are attributed to its dual mechanism of action, which involves both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the biological activity of this compound, supported by various studies and clinical findings.

Tramadol functions primarily through two pathways:

  • Opioid Receptor Agonism : Tramadol binds to the μ-opioid receptors in the brain, producing analgesic effects similar to those of traditional opioids.
  • Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing the descending inhibitory pathways that modulate pain perception.

This unique mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of some adverse effects associated with stronger opioids.

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.6 to 1.9 hours. Its bioavailability is approximately 75%, influenced by first-pass metabolism. The drug is metabolized primarily in the liver, producing an active metabolite (M1) that contributes to its analgesic effects.

ParameterValue
Bioavailability~75%
Peak Plasma Concentration300 µg/L (tramadol)
Time to Peak Concentration1.6-1.9 hours
Active Metabolite (M1)Cmax: 55 µg/L; Tmax: 3 hours

Clinical Efficacy

Several studies have demonstrated the efficacy of tramadol in managing chronic pain conditions such as osteoarthritis. A notable study compared a bilayer formulation of tramadol (65% sustained-release/35% immediate-release) with placebo in patients with knee osteoarthritis:

  • Study Design : Multicenter, randomized, placebo-controlled trial.
  • Results :
    • Tramadol showed a significant reduction in pain scores compared to placebo (p = 0.042).
    • The cumulative retention rate was higher in the tramadol group (83.7% vs. 69.0% for placebo).
    • Adverse events were reported in 80.6% of patients during the open-label phase, with common issues including nausea and dizziness .

Biochemical Effects

Research indicates that tramadol administration can influence various biochemical parameters:

  • Antioxidant Activity : A study assessed the impact of tramadol on oxidative stress markers in rats, revealing significant reductions in glutathione peroxidase (GPX) and glutathione (GSH) levels, indicating impaired antioxidant defense mechanisms .
  • Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a modulatory effect on inflammatory responses .
Biochemical ParameterNormal Control GroupTramadol Therapeutic GroupOverdose Group
Sialic Acid (ng/ml)2.71 ± 0.153.35 ± 0.32Not specified
TNF-α (pg/ml)17.89 ± 2.842.44 ± 0.24Not specified
IL-1B (pg/ml)4.16 ± 0.33Not specifiedNot specified

Case Studies

A case report highlighted tramadol dependence in a patient who initially used it for pain management after a shoulder injury while serving in the military. The patient escalated her dosage to achieve desired effects and ultimately required treatment for dependence, illustrating the potential for misuse despite its therapeutic benefits .

Q & A

Q. What analytical methods are recommended for quantifying tramadol hydrochloride in pharmaceutical formulations?

this compound is commonly quantified using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For HPLC, a C18 column (4.6 mm × 25 cm, 5 µm particle size) with UV detection at 271 nm is standard, using 0.1N potassium hydroxide as the mobile phase . LC-MS/MS offers higher sensitivity for low-concentration samples, validated with precision (relative standard deviation ≤2.0%) and linearity (0.05–1.0 mg/mL) . Method validation must include parameters such as accuracy (recovery 80–120%), precision (intra-day/inter-day RSD <5%), and stability under storage conditions .

Q. How are pharmacokinetic parameters (e.g., Cmax, AUC) calculated for this compound in clinical studies?

Pharmacokinetic parameters are derived using non-compartmental analysis (e.g., WinNonlin software). Key metrics include:

  • Cmax : Maximum plasma concentration.
  • Tmax : Time to reach Cmax.
  • AUC0–t : Area under the curve from 0 to the last measurable time point.
  • AUC0–∞ : Extrapolated AUC to infinity.
    Statistical significance between formulations (e.g., immediate vs. sustained-release) is assessed via 90% confidence intervals for geometric mean ratios (Cmax, AUC), with p<0.05 considered significant .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

this compound is a white crystalline powder with:

  • Molecular weight : 299.84 g/mol.
  • Solubility : Freely soluble in water and methanol, logP 1.35 at pH 6.
  • pKa : 9.41, influencing ionization and absorption in the gastrointestinal tract.
    These properties guide excipient selection (e.g., hydrophilic polymers for sustained-release tablets) and stability protocols (protection from light and moisture) .

Advanced Research Questions

Q. How can experimental design optimize sustained-release this compound formulations?

A central composite design with two factors (e.g., polymer concentrations) and three levels each is effective. For example, hydroxypropyl methylcellulose K100M (hydrophilic) and glyceryl behenate (hydrophobic) are optimized to control drug release. Responses include T12 (release at 12 hours) and T100 (time for 100% release), modeled using the Higuchi equation (R² >0.98) . Statistical tools (e.g., ANOVA) identify critical variables and interactions, reducing trial iterations.

Q. What metabolic pathways of this compound are observed in preclinical models, and how do they differ between species?

In rats and dogs, tramadol undergoes six metabolic pathways :

O-demethylation (major pathway, forming active M1 metabolite).

N-demethylation .

Cyclohexyl oxidation .

Oxidative N-dealkylation .

Dehydration .

Conjugation (glucuronidation/sulfation).
Rats excrete 73% of radioactivity in urine within 24 hours vs. 65% in dogs. Interspecies differences include higher glucuronide conjugate formation in dogs .

Q. How do stability studies validate long-term storage conditions for this compound formulations?

Stability protocols assess:

  • Chemical degradation : HPLC tracks impurities (e.g., oxidation products) under accelerated conditions (40°C/75% RH).
  • Physical stability : Dissolution profiles and hardness are monitored.
  • Method validation : Linearity (0.25–0.75 mg/mL), precision (RSD <2%), and forced degradation (acid/alkaline hydrolysis) ensure robustness .

Q. What computational methods are used to analyze this compound’s structural and vibrational properties?

Density functional theory (DFT) with B3LYP/6-31G* basis set predicts:

  • Vibrational spectra : Infrared/Raman bands for free base, cationic, and hydrochloride species.
  • Solvation effects : Polarizable continuum models (IEFPCM/SMD) simulate aqueous environments.
    Results correlate with experimental UV/Vis and NMR data, confirming cationic species dominance in solution .

Q. How should researchers address discrepancies in this compound metabolite quantification across analytical platforms?

Discrepancies arise from:

  • Ion suppression in LC-MS/MS due to matrix effects. Mitigation: Use isotope-labeled internal standards (e.g., deuterated tramadol).
  • HPLC column variability : USP guidelines specify resolving critical peak pairs (e.g., acetaminophen/tramadol; resolution ≥5.0) . Cross-validate methods using spiked biological samples and harmonize protocols with USP/EP standards.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Tramadol hydrochloride

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